

Spectroscopic Profile of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

Cat. No.: B1268640

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid**, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

Chemical Name: **1-(4-bromobenzoyl)piperidine-4-carboxylic acid** CAS Number: 693237-87-5^[1] Molecular Formula: C₁₃H₁₄BrNO₃^[1] Molecular Weight: 312.16 g/mol

Spectroscopic Data

The following sections present the predicted and experimentally derived spectroscopic data for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid**. The data has been compiled and analyzed to provide a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The predicted ^1H and ^{13}C NMR data for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid** are summarized below.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~7.65	Doublet	2H	Aromatic (ortho to C=O)
~7.45	Doublet	2H	Aromatic (meta to C=O)
~4.0-4.2	Multiplet	2H	Piperidine (-NCH ₂ -)
~2.9-3.1	Multiplet	2H	Piperidine (-NCH ₂ -)
~2.5-2.7	Multiplet	1H	Piperidine (-CH-)
~1.8-2.0	Multiplet	2H	Piperidine (-CH ₂ -)
~1.6-1.8	Multiplet	2H	Piperidine (-CH ₂ -)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~175	Carboxylic Acid (-COOH)
~169	Amide Carbonyl (C=O)
~135	Aromatic (C-Br)
~132	Aromatic (quaternary)
~129	Aromatic (CH)
~128	Aromatic (CH)
~45	Piperidine (-NCH ₂ -)
~42	Piperidine (-CH-)
~28	Piperidine (-CH ₂ -)

Note: Predicted chemical shifts are based on the analysis of similar structures and known substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid** are presented in Table 3.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1710	Strong	C=O stretch (Carboxylic Acid Dimer)
~1630	Strong	C=O stretch (Amide)
~1600, ~1485	Medium	C=C stretch (Aromatic)
~1290	Medium	C-O stretch (Carboxylic Acid)
~1010	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid** is summarized below.

Table 4: Mass Spectrometry Data

m/z	Interpretation
311/313	Molecular Ion [M] ⁺ (presence of Br isotope)
294/296	[M-OH] ⁺
266/268	[M-COOH] ⁺
183/185	[Br-C ₆ H ₄ -CO] ⁺
128	[Piperidine-4-carboxylic acid] ⁺

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data.

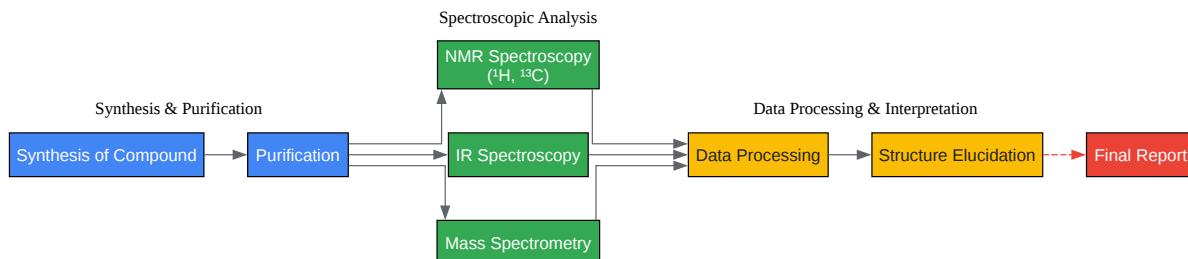
Synthesis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid

A common synthetic route involves the acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dichloromethane or a biphasic system. The product is typically purified by recrystallization or column chromatography.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy


IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent, like methanol or acetonitrile, and introduced into the ion source.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268640#spectroscopic-data-nmr-ir-ms-for-1-4-bromobenzoyl-piperidine-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com